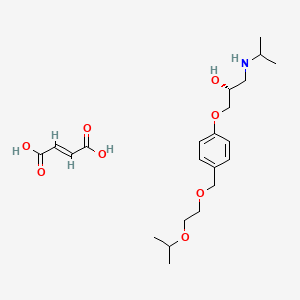

![molecular formula C14H28O2 B571705 Myristic acid-[9,10-3H] CAS No. 124511-74-6](/img/structure/B571705.png)

Myristic acid-[9,10-3H]

Descripción general

Descripción

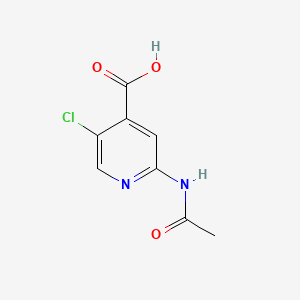

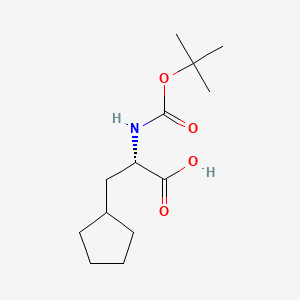

Myristic acid-[9,10-3H] is a radiolabeled form of myristic acid, a common saturated fatty acid with the molecular formula CH₃(CH₂)₁₂COOH. The radiolabeling involves the incorporation of tritium (³H) at the 9th and 10th carbon positions of the fatty acid chain. This compound is used extensively in biochemical and physiological studies to trace and analyze metabolic pathways and processes involving fatty acids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of myristic acid-[9,10-3H] typically involves the catalytic hydrogenation of myristic acid in the presence of tritium gas. The process requires careful control of reaction conditions to ensure the selective incorporation of tritium at the desired positions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of myristic acid-[9,10-3H] follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle radioactive materials safely. The tritiated product is then purified using techniques such as distillation and chromatography to achieve the desired purity and specific activity .

Types of Reactions:

Oxidation: Myristic acid-[9,10-3H] can undergo oxidation to form myristyl aldehyde and myristyl alcohol.

Reduction: The reduction of myristic acid-[9,10-3H] yields myristyl alcohol.

Substitution: Myristic acid-[9,10-3H] can participate in substitution reactions, particularly esterification, to form esters such as methyl myristate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sulfuric acid, acid chlorides, anhydrous conditions.

Major Products:

Oxidation: Myristyl aldehyde, myristyl alcohol.

Reduction: Myristyl alcohol.

Substitution: Methyl myristate, other esters.

Aplicaciones Científicas De Investigación

Myristic acid-[9,10-3H] is widely used in scientific research due to its radiolabeled nature, which allows for the tracing and analysis of metabolic pathways. Some key applications include:

Chemistry: Used to study the kinetics and mechanisms of fatty acid metabolism and oxidation.

Biology: Employed in the investigation of lipid metabolism in cells and tissues, particularly in understanding the role of fatty acids in cellular processes.

Mecanismo De Acción

The mechanism of action of myristic acid-[9,10-3H] involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The radiolabel allows for the tracking of its conversion into different metabolites. Key molecular targets include:

Fatty Acid Synthase: Catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA.

Acyl-CoA Dehydrogenase: Involved in the β-oxidation of fatty acids, converting them into acetyl-CoA units.

Lipid Anchors: Myristic acid can act as a lipid anchor, attaching proteins to cell membranes and influencing their function.

Comparación Con Compuestos Similares

Palmitic Acid-[9,10-3H]: A radiolabeled form of palmitic acid, used similarly to myristic acid-[9,10-3H] in metabolic studies.

Stearic Acid-[9,10-3H]: Another radiolabeled fatty acid, used to study longer-chain fatty acid metabolism.

Lauric Acid-[9,10-3H]: A shorter-chain radiolabeled fatty acid, used in studies of medium-chain fatty acid metabolism.

Uniqueness: Myristic acid-[9,10-3H] is unique due to its specific chain length and the position of the tritium label, which makes it particularly useful for studying the metabolism of medium-chain fatty acids. Its properties allow for detailed analysis of specific metabolic pathways and the role of myristic acid in various biological processes .

Propiedades

IUPAC Name |

9,10-ditritiotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i5T,6T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-JVDRHMSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C(CCCC)C([3H])CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B571634.png)